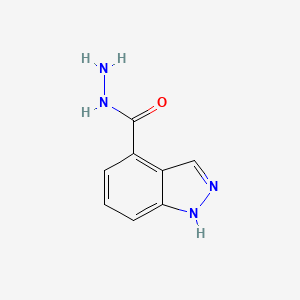

1H-indazole-4-carbohydrazide

Description

Properties

IUPAC Name |

1H-indazole-4-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4O/c9-11-8(13)5-2-1-3-7-6(5)4-10-12-7/h1-4H,9H2,(H,10,12)(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIQJWNMFLQUVNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=NNC2=C1)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401276333 | |

| Record name | 1H-Indazole-4-carboxylic acid, hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401276333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1086392-16-6 | |

| Record name | 1H-Indazole-4-carboxylic acid, hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1086392-16-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Indazole-4-carboxylic acid, hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401276333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1H-indazole-4-carbohydrazide chemical properties and structure

An In-Depth Technical Guide to 1H-Indazole-4-carbohydrazide: Structure, Properties, and Synthesis

Authored by a Senior Application Scientist

Abstract

The 1H-indazole scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its prevalence in a multitude of biologically active compounds and FDA-approved pharmaceuticals.[1][2] This technical guide provides a comprehensive analysis of this compound, a derivative poised for exploration in drug discovery programs. While this specific isomer is not extensively documented in primary literature, this document consolidates known chemical principles and data from closely related analogues to present its core chemical properties, predicted structural characteristics, and a robust, field-proven synthetic protocol. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the indazole scaffold for novel therapeutic development.

Core Molecular Profile and Physicochemical Properties

This compound belongs to the family of nitrogen-containing heterocyclic compounds, featuring a bicyclic aromatic system composed of a fused benzene and pyrazole ring.[3] The carbohydrazide moiety at the 4-position introduces a versatile functional handle for further chemical modification and a potent hydrogen bonding group that significantly influences its solid-state properties and potential biological interactions.

The 1H-tautomer of the indazole ring is the most thermodynamically stable form and is therefore the predominant isomer.[1] The core properties of the molecule, along with data for its immediate synthetic precursor, methyl 1H-indazole-4-carboxylate, are summarized below.

Table 1: Physicochemical Data

| Property | This compound (Predicted/Known) | Methyl 1H-indazole-4-carboxylate (Precursor) |

| CAS Number | 1086392-16-6 | 192945-49-6 |

| Molecular Formula | C₈H₈N₄O | C₉H₈N₂O₂ |

| Molecular Weight | 176.18 g/mol | 176.17 g/mol [4] |

| Appearance | Predicted: White to off-white solid | Solid[4] |

| Melting Point | Data not available in literature | 133-138 °C[4] |

| Topological Polar Surface Area (TPSA) | 83.8 Ų | 65.9 Ų |

| Hydrogen Bond Donors | 3 | 1 |

| Hydrogen Bond Acceptors | 3 | 3 |

| Rotatable Bonds | 1 | 1 |

Structural Elucidation and Spectroscopic Signature (Predicted)

Predicted ¹H-NMR Spectrum (400 MHz, DMSO-d₆)

The proton NMR spectrum is expected to be highly characteristic:

-

Indazole N-H: A broad singlet appearing significantly downfield, typically >13.0 ppm , due to the acidic nature of the proton on the pyrazole ring.[6]

-

Amide N-H (-CONH-): A broad singlet expected around 9.5-10.0 ppm .

-

Aromatic Protons: The protons on the benzene portion of the indazole ring will appear in the aromatic region (7.0-8.5 ppm ). The C3-H proton is typically the most downfield of the ring protons. The substitution at C4 will lead to a predictable splitting pattern for H-5, H-6, and H-7, likely appearing as a doublet, a triplet (or doublet of doublets), and a doublet, respectively.

-

Amine -NH₂: A broad singlet corresponding to the two terminal hydrazide protons, expected around 4.5-5.0 ppm .

Predicted ¹³C-NMR Spectrum (100 MHz, DMSO-d₆)

Key signals in the carbon spectrum would confirm the structure:

-

Carbonyl Carbon (C=O): The most downfield signal, expected at >160 ppm , which is characteristic of amide/hydrazide carbonyls.[5]

-

Aromatic Carbons: Six signals are expected in the 110-145 ppm range, corresponding to the carbons of the fused benzene and pyrazole rings.

Predicted Infrared (IR) Spectrum (ATR)

The IR spectrum provides definitive evidence of the key functional groups:

-

N-H Stretching: Multiple sharp and broad bands are expected in the 3100-3400 cm⁻¹ region, corresponding to the indazole N-H, the amide N-H, and the symmetric/asymmetric stretches of the terminal -NH₂ group.[5]

-

C=O Stretching (Amide I): A strong, sharp absorption band is predicted around 1640-1680 cm⁻¹ . This is a critical diagnostic peak for the carbohydrazide moiety.

-

N-H Bending (Amide II): A strong band is expected around 1580-1620 cm⁻¹ .

-

C=C Stretching: Aromatic ring stretches will appear in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

In an Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrum, the molecular ion peak [M]⁺ or [M+H]⁺ would be observed at m/z 176 or 177, respectively, confirming the molecular weight.

Synthesis and Experimental Protocol

The most direct and reliable route to this compound is the hydrazinolysis of its corresponding ester, methyl 1H-indazole-4-carboxylate. This precursor is commercially available, making the synthesis highly accessible.[4] The conversion is a standard, high-yielding nucleophilic acyl substitution reaction.

Synthetic Workflow

The logical flow from a common starting material to the final product is illustrated below. The synthesis of the methyl ester intermediate from foundational precursors is a well-established multi-step process in organic chemistry, often starting from substituted toluenes or benzonitriles.

Caption: Synthetic pathway to this compound.

Detailed Protocol: Hydrazinolysis of Methyl 1H-indazole-4-carboxylate

This protocol is adapted from established procedures for the synthesis of similar carbohydrazides.[7] The causality behind this choice is its simplicity, use of common reagents, and typically high conversion rate.

Materials & Equipment:

-

Methyl 1H-indazole-4-carboxylate (1.0 eq)

-

Hydrazine hydrate (~80% solution, 3.0 to 5.0 eq)

-

Anhydrous Ethanol (EtOH)

-

Round-bottom flask with reflux condenser and magnetic stirrer

-

Heating mantle or oil bath

-

Büchner funnel and filter paper

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: To a round-bottom flask, add methyl 1H-indazole-4-carboxylate (1.0 eq). Add anhydrous ethanol to dissolve the ester (approx. 10-15 mL per gram of ester).

-

Scientist's Note: Ensuring the ester is fully dissolved before adding the hydrazine prevents localized high concentrations and promotes a homogenous reaction.

-

-

Reagent Addition: While stirring the solution at room temperature, add hydrazine hydrate (3.0-5.0 eq) dropwise.

-

Scientist's Note: A molar excess of hydrazine hydrate is used to drive the equilibrium towards the product, ensuring complete consumption of the starting ester.

-

-

Reflux: Equip the flask with a reflux condenser and heat the reaction mixture to reflux (approx. 80 °C) using a heating mantle. Monitor the reaction progress using Thin Layer Chromatography (TLC), eluting with a mixture like 10% Methanol in Dichloromethane. The reaction is typically complete within 4-6 hours.

-

Self-Validation: The disappearance of the starting ester spot (which is less polar) and the appearance of a new, more polar product spot (which will have a lower Rf value) on the TLC plate validates the reaction's progression.

-

-

Workup and Isolation: Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 30-60 minutes. The product, being a solid with strong intermolecular hydrogen bonds, is often poorly soluble in cold ethanol and will precipitate.

-

Purification: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid cake with a small amount of cold ethanol to remove any residual hydrazine hydrate or unreacted starting material.

-

Drying: Dry the purified white solid under vacuum to obtain the final product, this compound. The product can be further purified by recrystallization if necessary.

Applications in Drug Discovery and Medicinal Chemistry

The 1H-indazole core is a privileged scaffold found in numerous therapeutics, including the PARP inhibitor Niraparib (for ovarian cancer) and the multi-kinase inhibitor Pazopanib (for renal cell carcinoma).[1] The addition of a carbohydrazide moiety provides a key building block for creating libraries of drug candidates through reactions like Schiff base formation or cyclization into heterocycles like oxadiazoles.

Recent studies have highlighted the critical role of the carbohydrazide group in enzyme inhibition. For instance, a series of 3-substituted 1H-indazoles revealed that a carbohydrazide moiety was crucial for potent inhibitory activity against Indoleamine 2,3-dioxygenase 1 (IDO1), a key target in cancer immunotherapy.[1] IDO1 suppresses the immune system by depleting tryptophan in the tumor microenvironment. Inhibiting this enzyme can restore T-cell function and enhance anti-tumor immunity.

Given this precedent, this compound represents a highly valuable starting point for developing inhibitors against cancer, inflammatory, or infectious disease targets.[8][9][10]

Logical Pathway: Targeting IDO1 for Cancer Immunotherapy

The diagram below illustrates the rationale for targeting the IDO1 pathway, a relevant area of investigation for novel indazole carbohydrazides.

Caption: Targeting the IDO1 pathway with indazole-based inhibitors.

Conclusion

This compound is a structurally significant molecule that combines the proven therapeutic potential of the 1H-indazole scaffold with the versatile reactivity of a carbohydrazide functional group. While specific experimental data for this compound is sparse, this guide provides a robust framework for its synthesis and characterization based on established chemical principles. Its strong potential as a precursor for novel enzyme inhibitors and other therapeutic agents makes it a compound of high interest for academic and industrial drug discovery programs.

References

-

Quantum Computational Investigation of (E)-1-(4-methoxyphenyl)-5-methyl-N′--(3-phenoxybenzylidene)-1H-1,2,3-triazole-4-carbohydrazide. (n.d.). PMC - NIH. [Link]

-

Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. (n.d.). The Royal Society of Chemistry. [Link]

-

Predict 1H proton NMR spectra. (n.d.). NMRDB.org. [Link]

-

Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2018). PMC - PubMed Central. [Link]

-

An efficient synthesis of 1- H indazoles. (2014). ResearchGate. [Link]

-

Synthesis, Biological Evaluation and Computational Studies of New Hydrazide Derivatives Containing 1,3,4-Oxadiazole as Antitub. (2022). ArTS - UniTS. [Link]

-

Synthesis and biological evaluation of some new Aryl acid N'-(1H- indazole-3-carbonyl)-hydrazide derivatives. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]

-

Prediction of 1H-NMR shifts with Ambit-HNMR software. (2021). Bulgarian Chemical Communications. [Link]

-

1H-Indazole. (n.d.). PubChem. [Link]

-

Indazoles Chemistry and Biological Activities: Synthesis, Properties, and Biological Activities of Indazole. (2023). ResearchGate. [Link]

-

1H-indazole hydrochloride. (n.d.). NIST WebBook. [Link]

- Process for preparing 1-methylindazole-3-carboxylic acid. (2004).

-

Facile indazole-endowed thiadiazole hybrid derivatives as antibacterial, anti-diabetic and thymidine phosphorylase inhibitors: An insight to experimental, in-vitro biological potential and computational approaches. (2024). PMC - PubMed Central. [Link]

- Method of synthesizing 1H-indazole compounds. (2011).

-

THE PREDICTION ACCURACY OF 1H AND 13C NMR CHEMICAL SHIFTS OF COUMARIN DERIVATIVES BY CHEMO/BIOINFORMATICS METHODS. (2020). ResearchGate. [Link]

-

Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate. (2020). PMC - NIH. [Link]

-

Indazole From Natural Resources And Biological Activity. (2022). Journal of Pharmaceutical Negative Results. [Link]

-

Indazole. (n.d.). Organic Syntheses Procedure. [Link]

-

Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2020). RSC Advances. [Link]

-

Unexpected Hydrazinolysis Behaviour of 1-Chloro-4-methyl-5H-pyridazino[4,5-b]indole and a Convenient Synthesis of New[5][6]-Triazolo[4',3':1,6]pyridazino[4,5-b]indoles. (2004). MDPI. [Link]

-

Indazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

-

Unexpected hydrazinolysis behaviour of 1-chloro-4-methyl-5H-pyridazino[4,5-b]indole and a convenient synthesis of new[5][6]-triazolo[4',3':1,6]pyridazino[4,5-b]indoles. (2004). PubMed. [Link]

-

Structure of 1H-and 2H-indazoles. (n.d.). ResearchGate. [Link]

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnrjournal.com [pnrjournal.com]

- 3. Methyl 1H-indazole-4-carboxylate 97 192945-49-6 [sigmaaldrich.com]

- 4. Quantum Computational Investigation of (E)-1-(4-methoxyphenyl)-5-methyl-N′-(3-phenoxybenzylidene)-1H-1,2,3-triazole-4-carbohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. jocpr.com [jocpr.com]

- 7. researchgate.net [researchgate.net]

- 8. Facile indazole-endowed thiadiazole hybrid derivatives as antibacterial, anti-diabetic and thymidine phosphorylase inhibitors: An insight to experimental, in-vitro biological potential and computational approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. Visualizer loader [nmrdb.org]

An In-depth Technical Guide to the Synthesis and Characterization of 1H-indazole-4-carbohydrazide

This guide provides a comprehensive technical overview of the synthesis and characterization of 1H-indazole-4-carbohydrazide, a key heterocyclic building block. The methodologies are presented with an emphasis on the underlying chemical principles and practical insights to ensure reproducibility and validation for researchers in medicinal chemistry and drug discovery.

The Indazole Scaffold: A Privileged Core in Medicinal Chemistry

The indazole ring system, a fusion of benzene and pyrazole, is recognized as a "privileged scaffold" in drug discovery.[1][2] Its structural rigidity, coupled with the ability of its nitrogen atoms to act as hydrogen bond donors and acceptors, allows for potent and selective interactions with a wide range of biological targets. This has led to the development of numerous FDA-approved drugs incorporating the indazole core, such as the anti-cancer agent Pazopanib and the antiemetic Granisetron.[3][4]

The introduction of a carbohydrazide moiety at the 4-position of the indazole ring creates a versatile chemical intermediate. The hydrazide group serves as a powerful nucleophile and a synthetic handle for constructing more complex molecular architectures, such as Schiff bases, oxadiazoles, and pyrazoles, making this compound a valuable precursor for generating diverse chemical libraries for biological screening.[5]

Synthesis of this compound

The synthesis of this compound is most efficiently approached via a two-step sequence starting from the commercially available 1H-indazole-4-carbonitrile. This strategy involves the conversion of the nitrile group to an ester, followed by hydrazinolysis to yield the final product.

Synthetic Workflow Overview

The logical flow of the synthesis is designed for high yield and purity, utilizing standard and reliable organic transformations.

Sources

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pnrjournal.com [pnrjournal.com]

- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1H-Indazole-6-carbohydrazide|High-Quality Research Chemical [benchchem.com]

A Technical Guide to the Biological Activity of 1H-Indazole-4-Carbohydrazide Derivatives

An in-depth technical guide by a Senior Application Scientist

Abstract

The 1H-indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous clinically approved drugs.[1] When functionalized with a carbohydrazide moiety, particularly at the C-4 position, the resulting derivatives present a unique chemical architecture with significant therapeutic potential. This guide provides a comprehensive technical overview of 1H-indazole-4-carbohydrazide derivatives, synthesizing current knowledge on their synthesis, diverse biological activities, and underlying mechanisms of action. We delve into their roles as anticancer, antimicrobial, and anti-inflammatory agents, supported by detailed experimental protocols, structure-activity relationship (SAR) insights, and quantitative data. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this promising scaffold in their therapeutic programs.

The 1H-Indazole Scaffold: A Privileged Core in Drug Discovery

Indazole, a bicyclic aromatic heterocycle composed of a fused benzene and pyrazole ring, exists in two primary tautomeric forms: 1H-indazole and 2H-indazole.[2] The 1H-tautomer is generally more thermodynamically stable and is the predominant form in most biological and chemical contexts.[2][3]

The significance of the indazole nucleus in pharmacology cannot be overstated. It serves as a versatile bioisostere for native structures like indole and phenol, offering improved metabolic stability and novel protein-binding interactions. This has led to its incorporation into a variety of FDA-approved drugs, demonstrating its broad therapeutic applicability.[4] Notable examples include:

-

Niraparib: A potent PARP1/PARP2 inhibitor for cancer therapy.[5]

-

Pazopanib: A multi-targeted tyrosine kinase inhibitor used in treating renal cell carcinoma and soft tissue sarcoma.[4][5]

-

Axitinib: A selective VEGFR inhibitor for advanced renal cell carcinoma.[5]

-

Benzydamine: A non-steroidal anti-inflammatory drug (NSAID) with analgesic properties.[5]

The carbohydrazide group (-CONHNH₂) is a key pharmacophore known for its hydrogen bonding capabilities and its role as a versatile synthetic intermediate for creating other heterocyclic systems like oxadiazoles.[6][7] The strategic placement of this moiety at the C-4 position of the 1H-indazole core creates a unique vector for molecular interactions, paving the way for a diverse range of biological activities.

General Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically follows a multi-step pathway, beginning with a suitably substituted 1H-indazole. The general workflow involves the formation of a carboxylic acid or ester at the C-4 position, followed by reaction with hydrazine hydrate.

Caption: General synthetic workflow for this compound derivatives.

Experimental Protocol: Synthesis of a Model this compound

This protocol describes the conversion of a hypothetical methyl 1H-indazole-4-carboxylate to its corresponding carbohydrazide. This is a foundational step from which numerous derivatives can be synthesized.

Objective: To synthesize this compound from its methyl ester precursor.

Materials:

-

Methyl 1H-indazole-4-carboxylate (1.0 eq)

-

Hydrazine hydrate (80% solution, 10.0 eq)

-

Ethanol (as solvent)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating plate

-

Ice bath

-

Büchner funnel and filter paper

-

Thin-Layer Chromatography (TLC) apparatus

Step-by-Step Methodology:

-

Reaction Setup: In a 100 mL round-bottom flask, dissolve methyl 1H-indazole-4-carboxylate (1.0 eq) in absolute ethanol (approx. 20 mL per gram of ester).

-

Addition of Reagent: To the stirred solution, add hydrazine hydrate (10.0 eq) dropwise at room temperature. The large excess ensures the complete conversion of the ester.

-

Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 80-90°C) using a heating mantle.

-

Monitoring: Monitor the reaction's progress using TLC (e.g., with a 1:1 ethyl acetate:hexane mobile phase). The disappearance of the starting ester spot and the appearance of a more polar product spot indicates progression. The reaction is typically complete within 4-6 hours.

-

Isolation: Once the reaction is complete, cool the flask to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation of the product.

-

Filtration: Collect the resulting solid precipitate by vacuum filtration using a Büchner funnel.

-

Washing: Wash the solid with a small amount of cold ethanol to remove any unreacted hydrazine hydrate or impurities.

-

Drying: Dry the collected solid product under vacuum to yield the final this compound.

-

Characterization: Confirm the structure and purity of the product using analytical techniques such as ¹H-NMR, ¹³C-NMR, Mass Spectrometry, and IR spectroscopy. The IR spectrum should show characteristic N-H stretching bands around 3300 cm⁻¹ and a hydrazide C=O stretching band around 1680-1700 cm⁻¹.[7]

Anticancer Activity: Targeting Cellular Proliferation

Indazole derivatives are widely recognized for their potent anticancer activities, acting through various mechanisms.[5][8][9] The addition of a carbohydrazide moiety can enhance these properties by providing additional points of interaction with biological targets.[4]

Mechanism of Action: Kinase Inhibition

Many indazole-based drugs function as kinase inhibitors, targeting enzymes like Epidermal Growth Factor Receptor (EGFR), Fibroblast Growth Factor Receptors (FGFRs), and Anaplastic Lymphoma Kinase (ALK).[4] These kinases are critical components of signaling pathways that regulate cell growth, proliferation, and survival. By blocking the ATP-binding site of these kinases, indazole derivatives can halt uncontrolled cell division.

Caption: Simplified EGFR signaling pathway inhibited by an indazole derivative.

Quantitative Data: In Vitro Antiproliferative Activity

The efficacy of these compounds is typically measured by their half-maximal inhibitory concentration (IC₅₀) against various cancer cell lines.

| Compound Class | Cell Line | Target/Activity | IC₅₀ (µM) | Reference |

| 1H-Indazole Amides | HT29 (Colon) | ERK1/2 Inhibition | 0.9 - 6.1 | [4] |

| 1H-Indazole Derivative (2f) | 4T1 (Breast) | Apoptosis Induction | 0.23 | [8] |

| 1H-Indazole Derivative (2f) | A549 (Lung) | Antiproliferative | 1.15 | [8] |

| 1H-Indazol-3-amine | K562 (Leukemia) | Bcr-Abl Inhibition | 6.50 | [4] |

| 1H-Indazole Derivatives | A375 (Melanoma) | Antiproliferative | 0.01 - 12.8 | [9] |

Experimental Protocol: In Vitro Antiproliferative Assay (MTT)

Objective: To determine the IC₅₀ value of a test compound against a cancer cell line.

Materials:

-

Cancer cell line (e.g., A549, MCF-7)[8]

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

96-well microplates

-

Test compound (this compound derivative) dissolved in DMSO

-

MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Solubilization buffer (e.g., DMSO or acidified isopropanol)

-

Multichannel pipette

-

Microplate reader

Step-by-Step Methodology:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

-

Incubation: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include vehicle control (DMSO) and untreated control wells. Incubate for another 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.

-

Solubilization: Carefully remove the medium and add 150 µL of a solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Antimicrobial Activity: A Novel Approach to Combat Resistance

The rise of antimicrobial resistance necessitates the discovery of novel antibacterial agents with new mechanisms of action.[10] Indazole derivatives have emerged as a promising class of inhibitors targeting bacterial DNA gyrase, an essential enzyme for DNA replication.[10][11]

Mechanism of Action: DNA Gyrase B Inhibition

Bacterial DNA gyrase is a type II topoisomerase composed of two subunits, GyrA and GyrB. While fluoroquinolones target the GyrA subunit, the GyrB subunit represents a distinct and validated target, offering a way to overcome existing resistance mechanisms.[10] Indazole derivatives can bind to the ATP-binding site of the GyrB subunit, preventing the enzyme from performing its supercoiling function, which ultimately leads to bacterial cell death.

Caption: Mechanism of action for Indazole-based GyrB inhibitors.

Quantitative Data: Antibacterial and Antifungal Activity

The potency of antimicrobial compounds is determined by their Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible growth of a microorganism.

| Compound Class | Organism | Activity | MIC (µg/mL) | Reference |

| Indazole-Benzimidazole Hybrid (M6) | S. aureus (Gram +) | Antibacterial | 3.90 | [12] |

| Indazole-Benzimidazole Hybrid (M6) | S. enteritidis (Gram -) | Antibacterial | 3.90 | [12] |

| Fused Indazole Carbothioamide | S. aureus (Gram +) | Antibacterial | 3.125 | [2] |

| Indazole-Benzimidazole Hybrid (M6) | S. cerevisiae (Fungus) | Antifungal | 1.95 | [12] |

| Pyrazole Derivative (Compound 2) | A. niger (Fungus) | Antifungal | 1.0 | [13][14] |

Experimental Protocol: Broth Microdilution MIC Assay

Objective: To determine the MIC of a test compound against a specific bacterial strain.

Materials:

-

Bacterial strain (e.g., Staphylococcus aureus)

-

Cation-adjusted Mueller-Hinton Broth (MHB)

-

96-well microplates

-

Test compound dissolved in DMSO

-

Standard antibiotic control (e.g., Ciprofloxacin, Ampicillin)[12]

-

Bacterial inoculum standardized to ~5 x 10⁵ CFU/mL

Step-by-Step Methodology:

-

Plate Preparation: Add 50 µL of sterile MHB to all wells of a 96-well plate.

-

Compound Dilution: Add 50 µL of the test compound stock solution (at 2x the highest desired concentration) to the first column of wells. Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, and so on, discarding the last 50 µL from the final column. This creates a gradient of compound concentrations.

-

Controls: Prepare wells for a positive control (no compound, only inoculum) and a negative control (no compound, no inoculum). Also, prepare a dilution series for a standard antibiotic.

-

Inoculation: Add 50 µL of the standardized bacterial inoculum to each well (except the negative control), bringing the final volume to 100 µL.

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth). The result can be confirmed by measuring the optical density at 600 nm.

Anti-inflammatory Activity: Modulating the Immune Response

Chronic inflammation is a key driver of many diseases. Indazole derivatives have demonstrated significant anti-inflammatory effects, primarily through the inhibition of cyclooxygenase (COX) enzymes.[5][15]

Mechanism of Action: COX-2 Inhibition

The COX enzymes (COX-1 and COX-2) are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.[15] While COX-1 is constitutively expressed and has housekeeping functions, COX-2 is induced at sites of inflammation. Selective inhibition of COX-2 is a desirable therapeutic strategy as it reduces inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[16] Some indazole derivatives show selective inhibition of COX-2 and can also suppress the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α).[15]

Caption: Selective inhibition of COX-2 in the arachidonic acid pathway.

Quantitative Data: In Vitro Anti-inflammatory Activity

| Compound | Target | IC₅₀ (µM) | Comments | Reference |

| Indazole | TNF-α Inhibition | 220.11 | Dexamethasone IC₅₀ = 31.67 µM | [15] |

| 5-Aminoindazole | TNF-α Inhibition | 230.19 | Weaker than parent indazole | [15] |

| FR140423 (Pyrazole) | COX-2 | - | 150x more selective for COX-2 than COX-1 | [16] |

| Indazole Analogs | COX-2 | - | Showed significant binding affinity in docking studies | [17][18] |

Structure-Activity Relationships (SAR) and Future Perspectives

The biological activity of this compound derivatives is highly dependent on their substitution patterns. Key SAR insights include:

-

The Carbohydrazide Moiety: This group is often crucial for activity, likely acting as a hydrogen bond donor/acceptor to engage with target proteins.[4] It also serves as a handle for further derivatization to modulate properties like solubility and cell permeability.

-

Substituents on the Indazole Ring: Halogenation or the addition of other functional groups to the benzene portion of the indazole core can significantly impact potency and selectivity. For example, in some anticancer series, a bromo-substituent at the C-6 position was found to be beneficial.[8]

-

Derivatization of the Hydrazide: Converting the terminal -NH₂ of the carbohydrazide into Schiff bases or other heterocyclic rings (like oxadiazoles) can dramatically alter the biological activity profile, sometimes leading to more potent and specific compounds.[6][19]

Future Directions:

The field is moving towards the rational design of multifunctional ligands that can hit multiple targets simultaneously, which is particularly relevant for complex diseases like cancer.[2] The integration of computational methods, such as molecular docking and molecular dynamics simulations, is becoming essential for predicting binding affinities and guiding synthetic efforts.[17][18] Furthermore, exploring the potential of this compound derivatives in other therapeutic areas, such as neurodegenerative and viral diseases, remains a promising avenue for future research.[2][20]

Conclusion

Derivatives of this compound represent a versatile and highly promising class of bioactive molecules. Their modular synthesis allows for extensive chemical exploration, and their demonstrated efficacy across anticancer, antimicrobial, and anti-inflammatory applications underscores their therapeutic potential. The indazole core provides a robust anchor for engaging with a variety of biological targets, while the carbohydrazide moiety offers critical interaction points and a gateway for further optimization. As our understanding of disease pathways deepens, the rational design of novel derivatives based on this scaffold will undoubtedly continue to be a fruitful endeavor in the quest for next-generation medicines.

References

- Discovery of Indazole Derivatives as a Novel Class of Bacterial Gyrase B Inhibitors. (n.d.). PMC.

- Discovery and synthesis of novel indazole derivatives. (n.d.). Benchchem.

- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.). PMC - PubMed Central.

- Indazole – an emerging privileged scaffold: synthesis and its biological significance. (n.d.). NIH.

- Indazole – Knowledge and References. (n.d.). Taylor & Francis.

- Indazoles in Drug Discovery. (n.d.). PharmaBlock.

- Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021, April 27). NIH.

- Synthesis of 1H-indazole-4-carboxamide derivatives 13a–e. Reagents and conditions. (n.d.).

- Synthesis and structure–activity relationships of carbohydrazides and 1,3,4-oxadiazole derivatives bearing an imidazolidine moiety against the yellow fever and dengue vector, Aedes aegypti. (n.d.). PMC - PubMed Central.

- Synthesis and Evaluation of Anticancer Activity of Indazole Derivatives. (n.d.). Semantic Scholar.

- Synthesis and Reactions of Some New Heterocyclic Carbohydrazides and Related Compounds as Potential Anticancer Agents. (n.d.). MDPI.

- Indazole-based antiinflammatory and analgesic drugs. (n.d.). ResearchGate.

- Synthesis, Characterization, Antimicrobial Activity and Molecular Modeling Studies of Novel Indazole-Benzimidazole Hybrids. (n.d.). MDPI.

- Indazole From Natural Resources And Biological Activity. (n.d.). Journal of Pharmaceutical Negative Results.

- Different biological activities reported with Indazole derivatives. (n.d.). ResearchGate.

- Fig. 4. Synthesis of 1H-indazole-derived biologically active compounds. (n.d.). ResearchGate.

- SYNTHESIS AND ANTI-MICROBIAL STUDY OF OXADIAZOLYL INDAZOLES. (n.d.). ResearchGate.

- Synthesis and structure-activity relationships of carbohydrazides and 1,3,4-oxadiazole derivatives bearing an imidazolidine moiety against the yellow fever and dengue vector, Aedes aegypti. (n.d.). PubMed.

- DEVELOPMENT OF 1H-INDAZOLE DERIVATIVES AS ANTI-INFLAMMATORY AGENTS USING COMPUTATIONAL METHODS. (n.d.). ResearchGate.

- In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. (n.d.). PMC - NIH.

- Development of 1h-indazole derivatives as anti-inflammatory agents using computational methods (2024). (n.d.). SciSpace.

- Synthesis and structure-activity relationships of novel 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide hydrazone derivatives as potential agents against A549 lung cancer cells. (n.d.). PubMed.

- Design, synthesis and insight into the structure-activity relationship of 1,3-disubstituted indazoles as novel HIF-1 inhibitors. (2011, November 1). PubMed.

- Anti-inflammatory and analgesic effects of a novel pyrazole derivative, FR140423. (n.d.). PubMed.

- Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. (n.d.). PubMed.

- Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. (n.d.). PMC - NIH.

- Synthesis, characterization, and antimicrobial evaluation of carbostyril derivatives of 1H-pyrazole. (n.d.). PMC - NIH.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnrjournal.com [pnrjournal.com]

- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and structure–activity relationships of carbohydrazides and 1,3,4-oxadiazole derivatives bearing an imidazolidine moiety against the yellow fever and dengue vector, Aedes aegypti - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Evaluation of Anticancer Activity of Indazole Derivatives | Semantic Scholar [semanticscholar.org]

- 10. Discovery of Indazole Derivatives as a Novel Class of Bacterial Gyrase B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. mdpi.com [mdpi.com]

- 13. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 15. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Anti-inflammatory and analgesic effects of a novel pyrazole derivative, FR140423 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. (PDF) Development of 1h-indazole derivatives as anti-inflammatory agents using computational methods (2024) | Rajesh Nanaware [scispace.com]

- 19. researchgate.net [researchgate.net]

- 20. taylorandfrancis.com [taylorandfrancis.com]

Spectroscopic Profile of 1H-Indazole-4-Carbohydrazide: A Technical Guide for Drug Discovery Professionals

Introduction

1H-indazole-4-carbohydrazide is a heterocyclic compound of significant interest in medicinal chemistry and drug development. The indazole core is a well-established pharmacophore present in a variety of biologically active molecules, exhibiting a range of therapeutic properties including anti-inflammatory, anti-tumor, and anti-HIV activities. The addition of a carbohydrazide moiety at the 4-position introduces a versatile functional group capable of forming various derivatives and participating in hydrogen bonding, which can be crucial for molecular recognition at biological targets.

This technical guide provides a comprehensive overview of the predicted spectroscopic characteristics of this compound. As direct experimental data for this specific molecule is not widely available, this document synthesizes information from the known spectral properties of the 1H-indazole scaffold and the carbohydrazide functional group to offer a predictive but scientifically grounded analysis. This guide is intended to aid researchers in the identification, characterization, and quality control of this compound and its analogues.

Molecular Structure and Numbering

The structural framework and standard numbering system for this compound are depicted below. This numbering is used consistently throughout this guide for the assignment of spectroscopic signals.

Caption: Molecular structure and numbering of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. The predicted ¹H and ¹³C NMR data for this compound are presented below. These predictions are based on the known chemical shifts of 1H-indazole and the expected electronic effects of the carbohydrazide substituent.[1][2][3][4]

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~13.0 - 13.5 | br s | 1H | N1-H (indazole) |

| ~9.5 - 10.0 | br s | 1H | -C(O)NH- |

| ~8.2 - 8.4 | d | 1H | H-3 |

| ~7.8 - 8.0 | d | 1H | H-7 |

| ~7.4 - 7.6 | t | 1H | H-6 |

| ~7.2 - 7.4 | d | 1H | H-5 |

| ~4.5 - 5.0 | br s | 2H | -NH₂ |

Solvent: DMSO-d₆

Interpretation:

-

Indazole Protons: The protons on the indazole ring are expected to appear in the aromatic region (7.0-8.5 ppm). The proton at the C-3 position is anticipated to be the most downfield of the aromatic signals due to the anisotropic effect of the adjacent nitrogen atom. The protons at C-5, C-6, and C-7 will likely exhibit typical ortho and meta couplings.

-

NH Protons: The N1-H of the indazole ring is expected to be a broad singlet at a significantly downfield chemical shift (~13 ppm), a characteristic feature of N-H protons in such heterocyclic systems.[2] The amide (-C(O)NH-) and terminal amine (-NH₂) protons of the carbohydrazide moiety are also expected to be broad singlets and their chemical shifts can be sensitive to solvent and concentration.

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| ~165 - 170 | C=O (carbohydrazide) |

| ~140 - 142 | C-7a |

| ~135 - 138 | C-3 |

| ~128 - 130 | C-5 |

| ~125 - 127 | C-6 |

| ~122 - 124 | C-3a |

| ~120 - 122 | C-4 |

| ~110 - 112 | C-7 |

Solvent: DMSO-d₆

Interpretation:

-

Carbonyl Carbon: The carbonyl carbon of the carbohydrazide group is expected to be the most downfield signal in the spectrum, typically appearing in the 165-170 ppm range.

-

Indazole Carbons: The chemical shifts of the carbon atoms in the indazole ring are influenced by the nitrogen atoms and the carbohydrazide substituent. The quaternary carbons (C-3a and C-7a) are expected to be in the 120-142 ppm range. The remaining aromatic carbons will appear in the 110-138 ppm region.[1][3]

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.[5]

-

-

Data Processing: Process the acquired free induction decays (FIDs) with an appropriate line broadening factor and perform Fourier transformation. Reference the spectra to the residual solvent peak (DMSO at δ 2.50 for ¹H and δ 39.52 for ¹³C).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Data

Table 3: Predicted IR Absorption Frequencies for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3400 - 3200 | N-H stretch (asymmetric and symmetric) | -NH₂ (hydrazide) |

| 3300 - 3100 | N-H stretch | N-H (indazole), -C(O)NH- |

| 3100 - 3000 | C-H stretch | Aromatic C-H |

| ~1680 - 1650 | C=O stretch (Amide I) | Carbonyl (hydrazide) |

| ~1620 - 1580 | C=C and C=N stretch | Indazole ring |

| ~1550 - 1500 | N-H bend (Amide II) | -C(O)NH- |

Interpretation:

The IR spectrum of this compound is expected to be dominated by the stretching vibrations of the N-H, C=O, and aromatic C-H bonds. The presence of multiple N-H groups (indazole, amide, and amine) will likely result in a broad absorption band in the 3400-3100 cm⁻¹ region. The strong carbonyl absorption (Amide I band) is a key diagnostic peak for the carbohydrazide moiety. The characteristic absorptions of the indazole ring will be observed in the fingerprint region.[1][8][9]

Experimental Protocol for IR Data Acquisition (KBr Pellet Method)

The potassium bromide (KBr) pellet method is a common technique for obtaining IR spectra of solid samples.[10][11][12]

-

Sample Preparation:

-

Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade KBr powder in an agate mortar and pestle.

-

The mixture should be a fine, homogeneous powder.

-

-

Pellet Formation:

-

Transfer the powder to a pellet die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet. A vacuum may be applied to the die to remove trapped air and moisture.[13]

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of an FTIR spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Acquire a background spectrum of a blank KBr pellet to subtract from the sample spectrum.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Predicted Mass Spectrometry Data

Table 4: Predicted Key Mass Fragments for this compound

| m/z (mass-to-charge ratio) | Proposed Fragment |

|---|---|

| 177 | [M+H]⁺ (Molecular ion peak) |

| 146 | [M - NHNH₂]⁺ |

| 118 | [Indazole]⁺ |

| 91 | [C₆H₅N]⁺ |

Interpretation:

In an electron ionization (EI) mass spectrum, this compound (Molecular Weight: 176.17 g/mol ) is expected to show a molecular ion peak (M⁺) at m/z 176. Under softer ionization conditions like electrospray ionization (ESI), the protonated molecule [M+H]⁺ would be observed at m/z 177.

The fragmentation pattern will likely involve the cleavage of the carbohydrazide side chain. A prominent fragment would be the loss of the terminal hydrazine group (-NHNH₂) resulting in a peak at m/z 145. Further fragmentation could lead to the formation of the stable 1H-indazole cation at m/z 118.[14][15]

Caption: Predicted fragmentation pathway for this compound.

Experimental Protocol for Mass Spectrometry Data Acquisition (Electron Ionization)

-

Sample Introduction: Introduce a small amount of the solid sample into the mass spectrometer via a direct insertion probe.[15]

-

Ionization: Utilize electron ionization (EI) with a standard electron energy of 70 eV.[16][17][18]

-

Mass Analysis: Scan a suitable mass range (e.g., m/z 40-300) to detect the molecular ion and key fragment ions.

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and interpret the fragmentation pattern to confirm the structure.

Conclusion

This guide provides a detailed, albeit predictive, spectroscopic characterization of this compound based on established principles and data from related structures. The provided NMR, IR, and MS data, along with the detailed experimental protocols, offer a robust framework for researchers engaged in the synthesis, identification, and analysis of this and similar compounds. As with any novel compound, definitive characterization will ultimately rely on the acquisition and interpretation of experimental data, for which this guide serves as a valuable predictive reference.

References

- Wiley-VCH. (2007). Supporting Information for a publication.

- KINTEK. (n.d.). What Is The Kbr Method In Ir Spectroscopy? A Guide To Solid Sample Analysis. KINTEK LAB SOLUTION.

- ChemicalBook. (n.d.). Indazole(271-44-3) 1H NMR spectrum.

- PubChem. (n.d.). Carbohydrazide.

- ResearchGate. (n.d.). 13C-NMR chemical shifts (δ in ppm) of 1H-indazole carboxylic acids...

- The Royal Society of Chemistry. (n.d.).

- NIST. (n.d.). Carbohydrazide. In NIST Chemistry WebBook. U.S.

- University of Illinois. (n.d.).

- Srivastava, V. (2025, March 19). Making Molecules Fly: Ionization Methods in Mass Spec. Bitesize Bio.

- Creative Proteomics. (n.d.).

- Shimadzu. (n.d.). KBr Pellet Method.

- BenchChem. (2025). 1H and 13C NMR of 3-Iodo-6-methyl-5-nitro-1H-indazole.

- ChemicalBook. (n.d.). Carbohydrazide(497-18-7) IR Spectrum.

- ChemicalBook. (n.d.). 1H-Indazol-5-ol(15579-15-4) 1H NMR.

- American Chemical Society. (n.d.). Synthesis of 1H-Indazoles via Silver(I)

- AZoM. (2022, May 10). How is Potassium Bromide Used in Infrared Spectroscopy?

- Martin, G. E. (2018). Chapter 5: Acquiring 1 H and 13 C Spectra. In Modern NMR Techniques for Synthetic Chemistry.

- NIST. (n.d.). 1H-indazole hydrochloride. In NIST Chemistry WebBook. U.S.

- ChemicalBook. (n.d.). 1-methyl-5-nitro-1h-indazole(5228-49-9) 1h nmr.

- NIST. (n.d.). Carbohydrazide. In NIST Chemistry WebBook. U.S.

- ChemicalBook. (n.d.). Carbohydrazide(497-18-7) MS spectrum.

- PubChem. (n.d.). 1H-Indazole.

- Olori, A., Di Pietro, P., & Campopiano, A. (2021). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS.

- University of Wisconsin-Madison Chemistry Department. (2020, April 13). Optimized Default 1H Parameters. NMR Facility.

- Specac. (n.d.). Making KBr Pellets for FTIR: Step by Step Guide.

- Wikipedia. (n.d.).

- Watson, D. (2015, April 1). Understanding Electron Ionization Processes for GC–MS.

- A info. (2024, March 8). What Are The Methods For Analyzing 1H-Indazole-3-Carboxylic Acid Methyl Ester?

- BenchChem. (2025). A Technical Guide to the Spectroscopic Profile of 7-Methyl-1H-indazole-3-carboxamide.

- American Chemical Society. (2022, April 11). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry.

- Sigma-Aldrich. (n.d.). Carbohydrazide.

- Emwas, A. H., et al. (n.d.).

- Pupier, M., et al. (n.d.). Automated Interpretation of NMR Spectra for Small Organic Molecules in Solution.

- Wikipedia. (n.d.). Carbohydrazide.

- University of Bristol. (n.d.). NMR Techniques in Organic Chemistry: a quick guide.

- ChemicalBook. (n.d.). Maleic hydrazide(123-33-1) 1H NMR spectrum.

- Chemistry LibreTexts. (2023, August 29).

Sources

- 1. application.wiley-vch.de [application.wiley-vch.de]

- 2. Indazole(271-44-3) 1H NMR [m.chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. rsc.org [rsc.org]

- 5. benchchem.com [benchchem.com]

- 6. books.rsc.org [books.rsc.org]

- 7. Optimized Default 1H Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]

- 8. Carbohydrazide | CH6N4O | CID 73948 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Carbohydrazide(497-18-7) IR Spectrum [chemicalbook.com]

- 10. What Is The Kbr Method In Ir Spectroscopy? A Guide To Solid Sample Analysis - Kintek Solution [kindle-tech.com]

- 11. shimadzu.com [shimadzu.com]

- 12. azom.com [azom.com]

- 13. pelletpressdiesets.com [pelletpressdiesets.com]

- 14. Carbohydrazide [webbook.nist.gov]

- 15. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]

- 16. bitesizebio.com [bitesizebio.com]

- 17. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 18. chromatographyonline.com [chromatographyonline.com]

A Senior Application Scientist’s Guide to the 1H-Indazole-4-Carbohydrazide Scaffold: A Privileged Substructure for Targeting Key Pathways in Human Disease

Abstract

The 1H-indazole core is a well-established "privileged scaffold" in medicinal chemistry, forming the foundation of numerous approved drugs and clinical candidates. Its rigid bicyclic structure and versatile substitution points allow for the precise three-dimensional positioning of pharmacophoric elements, enabling potent and selective interactions with a wide array of biological targets. The 1H-indazole-4-carbohydrazide derivative represents a particularly valuable starting point for drug discovery. The carbohydrazide moiety at the C-4 position serves as a versatile chemical handle for library synthesis, allowing for the systematic exploration of structure-activity relationships (SAR) through the generation of hydrazones, amides, and other derivatives. This guide provides an in-depth technical overview of key therapeutic target classes that can be modulated by derivatives of the this compound scaffold, with a focus on immuno-oncology, signal transduction, and inflammation. For each target class, we will discuss the mechanistic rationale, present quantitative data for exemplary compounds, and provide detailed, field-proven experimental protocols for target validation.

The Strategic Value of the this compound Core

The strategic selection of a core scaffold is a critical decision in any drug discovery campaign. The 1H-indazole structure is favored for its metabolic stability and its ability to engage in multiple types of non-covalent interactions, including hydrogen bonding (via the pyrazole NH) and aromatic interactions (via the fused benzene ring). The placement of a carbohydrazide group at the 4-position offers several advantages:

-

Vectorial Exploration: It directs synthetic modifications away from the core in a defined vector, allowing for systematic probing of the target's binding pocket.

-

Hydrogen Bonding Capability: The hydrazide group itself is a potent hydrogen bond donor and acceptor, which can be crucial for anchoring a ligand to the protein target.

-

Synthetic Versatility: It serves as a key intermediate for creating diverse libraries of compounds, significantly expanding the chemical space that can be explored from a single, reliable starting material[1].

This guide will focus on four validated target classes where this scaffold has shown significant promise: Immune Checkpoint Modulators, Protein Kinases, Microtubule Dynamics Modulators, and Inflammatory Pathway Enzymes.

Target Class I: Immune Checkpoint Modulation

Modulating the immune system's ability to recognize and eliminate cancer cells is a cornerstone of modern oncology. Derivatives of the indazole scaffold have been successfully developed to inhibit key negative regulators of the anti-tumor immune response.

Indoleamine 2,3-Dioxygenase 1 (IDO1)

Mechanistic Rationale: Indoleamine 2,3-dioxygenase 1 (IDO1) is the rate-limiting enzyme in the catabolism of tryptophan along the kynurenine pathway[2][3]. In the tumor microenvironment, overexpression of IDO1 leads to tryptophan depletion and the accumulation of kynurenine metabolites. This dual effect suppresses the proliferation and function of effector T-cells while promoting the activity of regulatory T-cells (Tregs), creating a potent shield of immune tolerance for the tumor[4][5][6]. Inhibition of IDO1 is therefore a highly attractive strategy to reverse this immunosuppression and enhance anti-tumor immunity. The indazole scaffold, with its ability to form key interactions in the enzyme's active site, has been explored for designing potent IDO1 inhibitors.

Signaling Pathway: The Kynurenine Pathway

The following diagram illustrates the central role of IDO1 in converting tryptophan to kynurenine, which initiates the immunosuppressive signaling cascade.

Caption: Fig 1. IDO1 Inhibition by Indazole Derivatives.

Experimental Workflow: Validating IDO1 Inhibition

A robust method for assessing IDO1 inhibition is a cell-based assay using a human cell line, such as the cervical cancer cell line HeLa, which can be stimulated to express functional IDO1.

Protocol: HeLa Cell-Based IDO1 Activity Assay[7]

-

Cell Seeding: Seed HeLa cells in a 96-well flat-bottom plate at a density of 1 x 10⁴ cells/well in 100 µL of DMEM with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell adherence.

-

Compound Preparation: Prepare a 2X serial dilution of the test indazole derivative in assay medium (DMEM, 10% FBS). The final DMSO concentration should not exceed 0.5%.

-

Stimulation and Treatment: Prepare a stimulation/treatment medium containing 20 ng/mL human interferon-gamma (IFN-γ) to induce IDO1 expression. Add the 2X test compounds to this medium.

-

Assay Initiation: Aspirate the old medium from the HeLa cells and add 200 µL of the stimulation/treatment medium to each well. Include "stimulated" (IFN-γ + DMSO) and "unstimulated" (medium + DMSO) controls.

-

Incubation: Incubate the plate for 48 hours at 37°C, 5% CO₂.

-

Kynurenine Detection:

-

Transfer 140 µL of supernatant from each well to a new 96-well plate.

-

Add 70 µL of 6.1 N trichloroacetic acid (TCA) to precipitate proteins. Incubate at 50°C for 30 minutes.

-

Centrifuge the plate at 2500 rpm for 10 minutes.

-

Transfer 100 µL of the protein-free supernatant to a new flat-bottom 96-well plate.

-

Add 100 µL of Ehrlich's reagent (2% p-dimethylaminobenzaldehyde in acetic acid) to each well.

-

Incubate at room temperature for 10 minutes.

-

-

Data Acquisition: Measure the absorbance at 490 nm using a microplate reader. The absorbance is proportional to the kynurenine concentration.

-

Analysis: Calculate the percent inhibition for each compound concentration relative to the stimulated control and determine the IC₅₀ value using non-linear regression analysis.

Target Class II: Protein Kinase Inhibition

Protein kinases are a large family of enzymes that regulate the majority of cellular signal transduction pathways. Their dysregulation is a hallmark of cancer, making them prime therapeutic targets. The indazole scaffold is a well-established "hinge-binding" motif found in numerous FDA-approved kinase inhibitors.

Fibroblast Growth Factor Receptors (FGFRs)

Mechanistic Rationale: The FGFR family of receptor tyrosine kinases (FGFR1-4) plays a critical role in cell proliferation, survival, migration, and angiogenesis[8][9]. Aberrant FGFR signaling, caused by gene amplification, mutations, or fusions, is a key oncogenic driver in a variety of cancers, including bladder, breast, and lung cancer. Designing inhibitors that can effectively compete with ATP in the kinase domain's hinge region is a proven therapeutic strategy. The 1H-indazole core is particularly adept at forming the canonical hydrogen bonds with the kinase hinge, serving as an excellent anchor for derivatives that can achieve high potency and selectivity.

Quantitative Data: Representative Indazole-Based FGFR1 Inhibitors

The following table summarizes the inhibitory potency of several published indazole derivatives against the FGFR1 kinase. This data highlights how modifications to the core scaffold can significantly impact activity.

| Compound ID | Description | FGFR1 IC₅₀ (nM) | Cellular Activity IC₅₀ (nM) | Reference |

| 9d | Indazole scaffold hit | 15.0 | 785.8 | [10] |

| 9u | Optimized indazole derivative | 3.3 | 468.2 | [10] |

| Cpd 1 | 3,5-disubstituted indazole | 100 | Not Reported | [11] |

| 27a | 1H-indazol-3-amine derivative | < 4.1 | 25.3 (KG1 cells) | [8] |

Signaling Pathway: Core FGFR Signal Transduction

This diagram shows the primary signaling cascades activated upon ligand binding to FGFR, which are blocked by ATP-competitive indazole inhibitors.

Sources

- 1. revvity.com [revvity.com]

- 2. Indoleamine 2,3-dioxygenase - Wikipedia [en.wikipedia.org]

- 3. Indoleamine 2,3‐dioxygenase 1 (IDO1): an up‐to‐date overview of an eclectic immunoregulatory enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Role of indoleamine 2,3-dioxygenase 1 (IDO1) and kynurenine pathway in the regulation of the aging process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Design, synthesis and biological evaluation of novel 1H-1,2,4-triazole, benzothiazole and indazole-based derivatives as potent FGFR1 inhibitors viafragment-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benthamdirect.com [benthamdirect.com]

An In-depth Technical Guide on the Acute Toxicity and Safety Profile of 1H-indazole-4-carbohydrazide

Foreword: Navigating the Unknowns in Novel Compound Safety Assessment

Deconstruction of the Molecular Architecture: An Indicator of Potential Bioactivity

The structure of 1H-indazole-4-carbohydrazide combines two key pharmacophores:

-

1H-Indazole Core: A bicyclic aromatic heterocycle, the indazole nucleus is a "privileged scaffold" in medicinal chemistry, forming the backbone of numerous therapeutic agents, including those with anti-inflammatory, anti-cancer, and anti-HIV properties.[1][2][3] Its diverse biological activities suggest a high potential for interaction with physiological systems.[1][2]

-

Carbohydrazide Moiety: This functional group (-CONHNH2) is a derivative of hydrazine and is often used as a linker in medicinal chemistry to synthesize various heterocyclic compounds with a wide range of biological activities.

The combination of these two moieties suggests that this compound is likely to be biologically active. The indazole ring provides a rigid scaffold for receptor binding, while the carbohydrazide group can participate in hydrogen bonding and may be susceptible to metabolic transformations.

Extrapolated Toxicological Profile: Insights from Constituent Moieties and Analogs

In the absence of direct data, we can infer a potential toxicological profile by examining the known hazards of the 1H-indazole and carbohydrazide components, as well as related indazole derivatives.

The 1H-Indazole Moiety: A Profile of Irritation

The parent 1H-indazole is classified as an irritant. According to aggregated GHS data, it may cause skin irritation, serious eye irritation, and respiratory irritation.[4]

The Carbohydrazide Moiety: A Profile of Acute Oral Toxicity and Skin Sensitization

Carbohydrazide is classified as harmful if swallowed, a skin irritant, and may cause an allergic skin reaction.[5][6] It is also noted to be toxic to aquatic life with long-lasting effects.[5][6] Of particular note is the risk of explosion if heated under confinement.[5][6]

Indazole Derivatives: A Mixed Profile of Therapeutic and Toxic Effects

The broader family of indazole derivatives exhibits a wide spectrum of biological activities. Some are developed as highly specific kinase inhibitors for cancer therapy, while others, such as certain synthetic cannabinoid receptor agonists with an indazole core, are associated with significant toxicity, including agitation, aggression, and reduced consciousness.[7] This highlights the profound impact of substitution patterns on the indazole ring on the resulting compound's safety profile.

Proposed Experimental Workflow for Acute Toxicity Assessment

Given the necessity for empirical data, the following is a proposed, detailed experimental workflow for assessing the acute toxicity of this compound, adhering to established OECD guidelines.

Acute Oral Toxicity Study (Following OECD Guideline 425)

The acute oral toxicity study is a cornerstone for characterizing the potential lethality of a substance after a single oral dose.

Methodology:

-

Animal Model: Use a standardized rodent model, such as Sprague-Dawley rats, with an equal number of males and females.

-

Dose Administration: Administer this compound via oral gavage. The starting dose should be selected based on a preliminary dose-range finding study. A high dose of 2000 mg/kg can be used to establish the LD50 cutoff.[8]

-

Observation Period: Closely monitor the animals for 14 days for any signs of toxicity, including changes in behavior, appearance, and body weight.[8]

-

Endpoint: The primary endpoint is the determination of the LD50 (Lethal Dose 50), the statistically estimated dose that would be fatal to 50% of the test population.

Diagram: Workflow for Acute Oral Toxicity Assessment

Caption: A stepwise workflow for conducting an acute oral toxicity study.

Predictive Safety Profile and Handling Precautions

Based on the available data, a cautious approach is warranted when handling this compound.

| Hazard Category | Predicted Hazard | Recommended Precaution |

| Acute Oral Toxicity | Potentially harmful if swallowed. | Do not ingest. Wash hands thoroughly after handling. |

| Dermal Toxicity | May cause skin irritation and potential sensitization. | Wear protective gloves and a lab coat. |

| Inhalation Toxicity | May cause respiratory irritation if aerosolized. | Handle in a well-ventilated area or a fume hood. |

| Eye Irritation | May cause serious eye irritation. | Wear safety glasses or goggles. |

| Physical Hazards | Potential for explosion if heated under confinement (inferred from carbohydrazide). | Avoid heating in a sealed container. |

Conclusion: The Imperative of Empirical Validation

This technical guide provides a foundational, albeit inferential, assessment of the acute toxicity and safety profile of this compound. The analysis of its constituent moieties strongly suggests that this compound will be biologically active and warrants careful handling. However, it is paramount to recognize that this predictive profile is not a substitute for rigorous, empirical toxicological testing. The proposed experimental workflow provides a clear path forward for obtaining the necessary data to fully characterize the safety of this novel chemical entity. As with all new compounds, a culture of safety and a commitment to thorough experimental validation are the cornerstones of responsible research and development.

References

- Human Toxicity Caused by Indole and Indazole Carboxylate Synthetic Cannabinoid Receptor Agonists:

- Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives.

- Indazole – an emerging privileged scaffold: synthesis and its biological significance.

- Toxicological Studies on l-Substituted-Indazole-3-Carboxylic Acids.

- Synthesis and biological evaluation of indazole deriv

- Synthesis of 1H-indazole-derived biologically active compounds.

- [Synthesis and anti-inflammatory activity of some indazole deriv

- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.

- SAFETY DATA SHEET - Fisher Scientific (Carbohydrazide).

- A Comprehensive Review of Substituted 1H-Indazole Compounds: Synthesis, Biological Activity, and Therapeutic Potential.

- Carbohydrazide - AK Scientific, Inc.

- SAFETY DATA SHEET - Fisher Scientific (Indazole).

- 1H-Indazole | C7H6N2 | CID 9221 - PubChem.

- Carbohydrazide - Santa Cruz Biotechnology.

- Carbohydrazide CAS No 497-18-7 MATERIAL SAFETY D

- Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Deriv

- 1-Methyl-1 H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity.

- Safety assessment of novel oxadiazole derivatives in acute and sub-acute toxicity studies.

Sources

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. 1H-Indazole | C7H6N2 | CID 9221 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. aksci.com [aksci.com]

- 6. gas-sensing.com [gas-sensing.com]

- 7. Human Toxicity Caused by Indole and Indazole Carboxylate Synthetic Cannabinoid Receptor Agonists: From Horizon Scanning to Notification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Safety assessment of novel oxadiazole derivatives in acute and sub-acute toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Discovery and history of 1H-indazole-4-carbohydrazide

An In-depth Technical Guide on the Discovery and History of 1H-Indazole-4-Carbohydrazide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1H-indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous biologically active compounds and approved pharmaceuticals.[1] This technical guide provides a comprehensive exploration of this compound, a versatile derivative that serves as both a significant pharmacophore and a key synthetic intermediate. While a singular "discovery" event for this specific molecule is not prominent in the historical literature, its evolution is intrinsically linked to the broader history of indazole chemistry. This guide traces the foundational discoveries of the indazole ring system, elucidates the logical synthetic pathways to this compound, details its characterization, and discusses its strategic importance in modern drug discovery.

Part 1: Foundational History and Synthesis of the Indazole Scaffold

The journey of the indazole nucleus begins in the late 19th century. The first synthesis of an indazole derivative is widely credited to Emil Fischer in the 1880s.[2][3] His pioneering work involved the thermal cyclization of ortho-hydrazino cinnamic acid, which unexpectedly yielded the fused heterocyclic system he named "indazole."[2] This foundational discovery opened the door to the exploration of a new class of compounds.

The indazole structure, a bicyclic system comprising a benzene ring fused to a pyrazole ring, can exist in several tautomeric forms, with the 1H-indazole being the most thermodynamically stable and pharmacologically relevant.[4][5] Following Fischer's initial breakthrough, a variety of synthetic methods were developed to construct this core scaffold.

Classic Synthetic Routes:

-

Jacobson Indazole Synthesis: This method involves the oxidation of 2-hydrazinyl-1-methylbenzene (o-tolylhydrazine) with reagents like mercuric oxide, leading to the formation of the indazole ring.

-

Condensation Reactions: A common and versatile approach involves the condensation of ortho-hydroxybenzaldehydes or ketones with hydrazine hydrochloride, typically under reflux conditions, to yield functionalized 1H-indazoles.[5][6]

Modern Synthetic Strategies:

The 20th and 21st centuries have seen the advent of more sophisticated and efficient methods, many employing transition metal catalysis:

-

Palladium-Catalyzed Cross-Coupling: Reactions between substrates like 2-bromobenzaldehyde and benzophenone hydrazone, followed by acid-catalyzed cyclization, provide a powerful route to the indazole core.[7]

-

[3+2] Cycloaddition: The annulation of arynes with hydrazones or related diazo compounds has emerged as a robust method for constructing the 1H-indazole skeleton.[8][9]

-

Metal-Free C-H Amination: More recent developments focus on environmentally benign, metal-free approaches, such as the oxidative C-N bond formation from arylhydrazones using reagents like [bis(trifluoroacetoxy)iodo]benzene (PIFA).[4][7]

These diverse synthetic methodologies have been crucial in providing access to a wide array of substituted indazoles, enabling extensive investigation into their biological properties.

Part 2: The Strategic Importance of the Carbohydrazide Moiety

While the indazole core is the foundational pharmacophore, its biological activity is finely tuned by the nature and position of its substituents. Functionalization at the C4 position, in particular, has been explored for developing novel therapeutics, including allosteric glucokinase activators for type 2 diabetes.[10]

The carbohydrazide functional group (-CONHNH₂) is a highly valuable moiety in medicinal chemistry for several reasons:

-

Pharmacophoric Contribution: The hydrazide group itself can participate in crucial hydrogen bonding interactions with biological targets, enhancing binding affinity and specificity.

-

Synthetic Versatility: It serves as an exceptionally versatile synthetic handle. The terminal -NH₂ group can be readily reacted with aldehydes, ketones, and carboxylic acids to generate extensive libraries of hydrazones and diacylhydrazines, respectively, allowing for rapid structure-activity relationship (SAR) exploration.[11]

-

Bioisosteric Replacement: The carbohydrazide group can act as a bioisostere for other functional groups, such as carboxylic acids or amides, offering a way to modulate physicochemical properties like solubility, polarity, and metabolic stability.

The introduction of a carbohydrazide at the C4 position of the 1H-indazole ring thus creates a molecule with significant potential as both a final active compound and a key intermediate for further chemical elaboration.

Part 3: Synthesis and Characterization of this compound

The synthesis of this compound is not explicitly detailed in early literature but can be reliably achieved through a logical, multi-step sequence starting from a suitable precursor. The most common and efficient pathway involves the conversion of 1H-indazole-4-carboxylic acid or its corresponding ester.

Proposed Synthetic Workflow

The overall transformation can be visualized as a two-step process starting from the commercially available or synthetically accessible 1H-indazole-4-carboxylic acid.

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of Methyl 1H-indazole-4-carboxylate

-

Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1H-indazole-4-carboxylic acid (1.0 eq).

-

Reagents: Add methanol (MeOH) as the solvent, typically in a concentration of 0.1-0.2 M. Add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~2-5 mol%).

-

Reaction: Heat the mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature. Neutralize the acid catalyst carefully with a saturated solution of sodium bicarbonate (NaHCO₃).

-

Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The resulting crude ester can be purified by column chromatography on silica gel if necessary.

Step 2: Synthesis of this compound

-

Setup: In a round-bottom flask fitted with a reflux condenser, dissolve the Methyl 1H-indazole-4-carboxylate (1.0 eq) from the previous step in ethanol (EtOH).

-

Reagent Addition: Add hydrazine hydrate (NH₂NH₂·H₂O, typically 1.5-3.0 eq) to the solution at room temperature.

-

Reaction: Heat the resulting solution to reflux and maintain for 4-8 hours, monitoring by TLC until the starting ester is consumed.[11]

-

Isolation: Upon completion, cool the reaction mixture to room temperature or in an ice bath. The product, this compound, often precipitates from the solution as a solid.

-

Purification: Collect the solid by filtration. Wash the filter cake with cold ethanol and then diethyl ether to remove residual impurities.[11] Dry the product under vacuum to yield the pure carbohydrazide.

Physicochemical and Spectroscopic Characterization